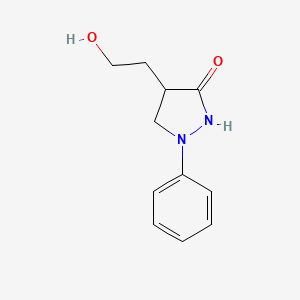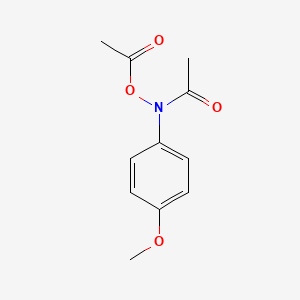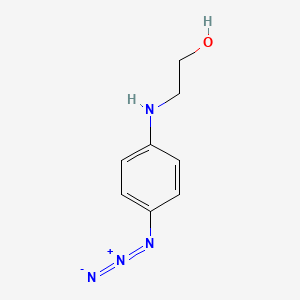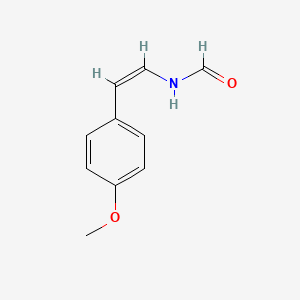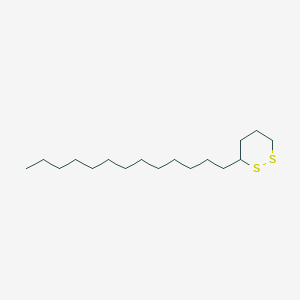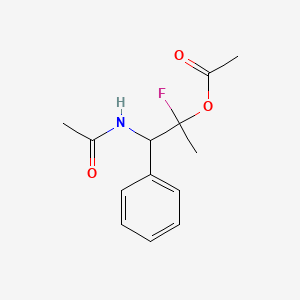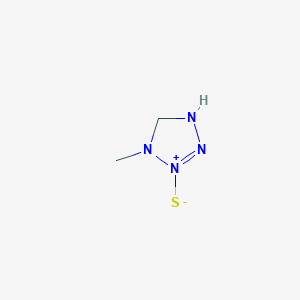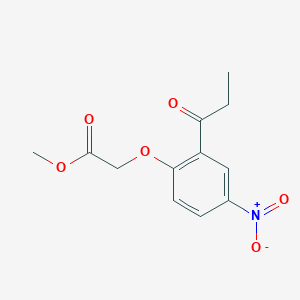
2-(4-Anilinophenoxy)-2-methylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Anilinophenoxy)-2-methylpropanenitrile is an organic compound that features a nitrile group attached to a phenoxy-aniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Anilinophenoxy)-2-methylpropanenitrile typically involves the reaction of 4-anilinophenol with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the bromine-substituted carbon, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(4-Anilinophenoxy)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
2-(4-Anilinophenoxy)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Anilinophenoxy)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
相似化合物的比较
Similar Compounds
4-(4-Substituted-anilino)quinoline derivatives: These compounds share a similar aniline structure and are known for their anticancer properties.
Quinazoline derivatives: These compounds also feature a nitrogen-containing heterocycle and are used in various therapeutic applications.
Uniqueness
2-(4-Anilinophenoxy)-2-methylpropanenitrile is unique due to its specific combination of a nitrile group with a phenoxy-aniline structure, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
113540-68-4 |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC 名称 |
2-(4-anilinophenoxy)-2-methylpropanenitrile |
InChI |
InChI=1S/C16H16N2O/c1-16(2,12-17)19-15-10-8-14(9-11-15)18-13-6-4-3-5-7-13/h3-11,18H,1-2H3 |
InChI 键 |
GAWCYVFRFJOHLD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)OC1=CC=C(C=C1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


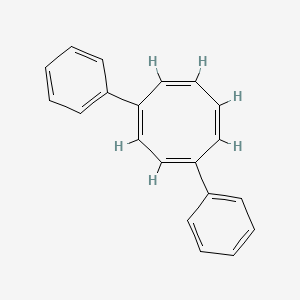
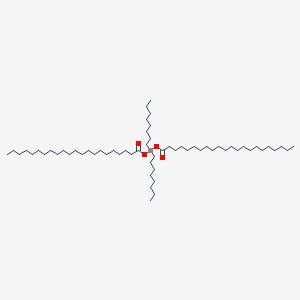

![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
